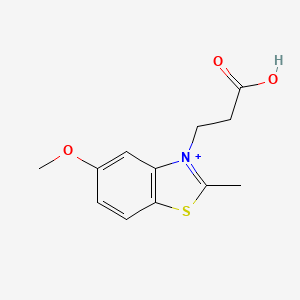![molecular formula C13H11NO6 B11573479 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine](/img/structure/B11573479.png)
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine typically involves the condensation of 3-formylchromone with serine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine has several scientific research applications, including:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a precursor for other biologically active molecules.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycine
- N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-L-alanine
- N-[(4Z)-1-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-3-methyl-4-(3-nitrobenzylidene)-5-oxo-2-imidazolidinyl]acetamide
Uniqueness
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine is unique due to its specific structure, which includes a chromone moiety linked to serine. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H11NO6 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propanoic acid |
InChI |
InChI=1S/C13H11NO6/c15-6-9(12(17)18)14-5-8-11(16)7-3-1-2-4-10(7)20-13(8)19/h1-5,9,15-16H,6H2,(H,17,18) |
Clave InChI |
WLWQBUYJNUAZQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(CO)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11573422.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573427.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11573430.png)
![7-Fluoro-2-(2-methoxyethyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573434.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11573455.png)
![2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11573461.png)
![N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide](/img/structure/B11573468.png)
![4-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11573474.png)

![7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B11573476.png)
![2-(5-Methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573480.png)
![3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11573487.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11573488.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11573505.png)
